3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone chemical properties
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone chemical properties
An In-Depth Technical Guide to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone, a multifaceted pyrone derivative. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, biological activities, and diverse applications. The content is structured to deliver not just data, but a causal understanding of its scientific relevance and experimental utility.
Introduction and Strategic Overview
Pyrones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and natural product synthesis due to their wide-ranging biological activities.[1] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (CAS No: 2029-49-4), a specific derivative within this class, stands out for its unique structural features and functional potential.[2][3]
Also known by its IUPAC name, 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one, this compound is a fungal metabolite isolated from Aspergillus niger.[3] Its structure, featuring a pyrone core with three hydroxyl groups, imparts strong antioxidant and chelating properties.[2] These characteristics make it a valuable molecule for investigation across various industries, including pharmaceuticals, food science, cosmetics, and agriculture. This guide will delve into the core chemical attributes, analytical methodologies, and functional applications of this versatile compound.
Core Chemical and Physical Properties
The foundational step in evaluating any compound for research or development is a thorough understanding of its physicochemical properties. These parameters dictate its behavior in various systems, from simple solutions to complex biological environments.
Summary of Physicochemical Data
The key properties of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone are summarized in the table below for quick reference. This data is essential for experimental design, formulation development, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | PubChem[4] |
| CAS Number | 2029-49-4 | Chem-Impex[2], TCI[5] |
| Molecular Formula | C₇H₈O₅ | PubChem[4], MySkinRecipes[6] |
| Molecular Weight | 172.14 g/mol | Chem-Impex[2], MySkinRecipes[6] |
| Appearance | Pale yellow to reddish yellow powder/solid | Chem-Impex[2], MySkinRecipes[6] |
| Melting Point | 145 - 153 °C (with decomposition) | Chem-Impex[2], TCI[5] |
| Purity | ≥98% (HPLC) | Chem-Impex[2], TCI[5] |
| Storage | Room temperature, dry, in a cool and dark place | MySkinRecipes[6], TCI[5] |
Structural Elucidation and Spectroscopic Profile
The structure of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone has been confirmed through various spectroscopic methods and X-ray crystallography.[4] Understanding its spectral fingerprint is critical for identity confirmation and purity analysis.
Caption: 2D structure of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad peak around 3400-3200 cm⁻¹ would correspond to the O-H stretching of the multiple hydroxyl groups. A strong absorption peak around 1650-1600 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ketone in the pyrone ring. C-O stretching vibrations would appear in the 1200-1000 cm⁻¹ region.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The spectrum would show distinct signals for the protons on the hydroxymethyl groups (-CH₂OH), the hydroxyl protons (-OH), and the proton on the pyrone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the pyrone ring system.
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¹³C NMR: The spectrum would reveal seven distinct carbon signals, including those for the two hydroxymethyl carbons, the carbons of the pyrone ring (including the carbonyl carbon at a downfield shift, typically >160 ppm), and the carbon bearing the hydroxyl group.
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Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (172.14 g/mol ). The fragmentation pattern would likely show losses of water (H₂O) and hydroxymethyl (-CH₂OH) groups, which is characteristic of such structures.[4]
Synthesis, Stability, and Reactivity
While complex chemical syntheses for pyrone scaffolds exist, including cyclization reactions and transition metal-catalyzed processes, 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is notably a natural product.[1][3]
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Natural Synthesis : It is a metabolite produced by the fungus Aspergillus niger, suggesting an efficient biosynthetic pathway.[3] This natural origin is often appealing for applications in food and cosmetics.
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Chemical Reactivity : The reactivity of the molecule is dominated by its functional groups. The two primary hydroxymethyl groups and the phenolic hydroxyl group can undergo esterification, etherification, and other reactions typical of alcohols.[2] This makes the compound a versatile building block for synthesizing more complex molecules and derivatives for drug discovery programs.[6]
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Stability : The pyrone ring itself is relatively stable.[8] However, like many poly-hydroxylated compounds, it may be sensitive to strong oxidizing agents and high temperatures, as indicated by its decomposition at the melting point.[5] Storage in a cool, dark, and dry place is recommended to prevent degradation.[5][6]
Biological Activities and Industrial Applications
The unique chemical structure of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone underpins its utility in a wide array of applications, from enhancing food shelf-life to forming the basis of new therapeutic agents.
Caption: From Core Properties to Diverse Industrial Applications.
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Pharmaceuticals and Drug Development : The compound's antioxidant and potential anti-inflammatory properties make it a candidate for drug formulation.[2] Pyrone derivatives are actively studied for their therapeutic potential in various diseases.[1] Its ability to act as a scaffold for more complex molecules is also of high interest in medicinal chemistry.[6]
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Food Industry : It serves as a natural antioxidant and preservative, extending the shelf-life of food products by preventing oxidative degradation.[2] Its chelating ability allows it to bind metal ions that can catalyze spoilage reactions. It is also used as a natural flavoring agent.[2]
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Cosmetics : In skincare, it is utilized for its moisturizing and skin-repairing properties, appealing to the consumer demand for natural ingredients.[2]
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Agriculture : The compound has been explored as a natural pesticide, offering a potentially more environmentally friendly alternative to synthetic options.[2][6]
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Biotechnology and Research : Researchers use it in various biochemical assays and as a versatile intermediate for the organic synthesis of fine chemicals and complex molecular targets.[2][6]
Experimental Protocols and Methodologies
To ensure scientific integrity, any protocol must be self-validating. This involves including appropriate controls and standards to confirm the accuracy and reliability of the results.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality : HPLC is the gold standard for assessing the purity of non-volatile organic compounds. This method separates the target compound from any impurities based on differential partitioning between a stationary and a mobile phase, allowing for precise quantification.
Methodology :
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System Preparation : Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). The mobile phase can consist of a gradient of methanol (Solvent B) and water with 0.1% formic acid (Solvent A).
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Standard Preparation : Accurately weigh ~5 mg of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone reference standard and dissolve in 10 mL of methanol to create a stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for calibration.
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Sample Preparation : Dissolve the test sample in methanol to a concentration within the calibration range.
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Chromatographic Conditions :
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector: UV at 254 nm
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
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-
Data Analysis : Run the standards to generate a calibration curve (peak area vs. concentration). Run the test sample. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
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System Validation : A blank (methanol) should be run to ensure no system contamination. The linearity of the calibration curve (R² > 0.999) validates the quantitative accuracy of the method.
Protocol: Antioxidant Activity via DPPH Radical Scavenging Assay
Causality : This assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity.
Caption: Workflow for the DPPH Antioxidant Assay.
Methodology :
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Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 1 mg/mL stock solution of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone in methanol. Prepare a series of dilutions from the stock (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
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Positive Control : Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.
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Assay Procedure (96-well plate format) :
-
To each well, add 100 µL of the sample or control dilution.
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Add 100 µL of the 0.1 mM DPPH solution to each well.
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For the blank (A_blank), add 100 µL of methanol and 100 µL of DPPH solution.
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Incubation and Measurement : Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation :
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
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Self-Validation and Interpretation : The positive control (Ascorbic Acid) must show potent, dose-dependent inhibition, confirming the assay is performing correctly. The results are typically expressed as an IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals), which is determined by plotting % inhibition against concentration. A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is a compelling molecule with a robust profile of chemical properties and biological activities. Its natural origin, coupled with its proven antioxidant and chelating capabilities, positions it as a highly versatile compound for innovation in pharmaceuticals, food technology, and cosmetics. The presence of multiple reactive hydroxyl groups further enhances its value as a synthetic building block for creating novel derivatives with tailored functionalities. For researchers and developers, this pyrone derivative represents a significant opportunity, bridging the gap between natural product chemistry and applied science.
References
- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal.
- 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone.
- 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone.
- 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone.
- Horinek, R. L. (1967). Some Aspects of Pyrone Synthesis and Stability. Master's Theses.
- 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone. MySkinRecipes.
- FT-IR analysis of pyrone and chromene structures in activated carbon.
- 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone. Tokyo Chemical Industry (TCI).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | C7H8O5 | CID 2747691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | 2029-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
